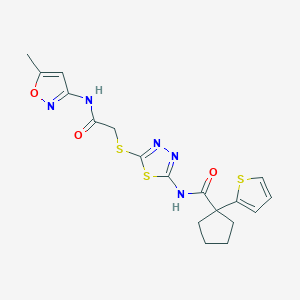

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1219842-51-9

Cat. No.: VC4642221

Molecular Formula: C18H19N5O3S3

Molecular Weight: 449.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219842-51-9 |

|---|---|

| Molecular Formula | C18H19N5O3S3 |

| Molecular Weight | 449.56 |

| IUPAC Name | N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25) |

| Standard InChI Key | SNLIAPWNDZHBJQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |

Introduction

Chemical Identity and Structural Features

Structural Analogues and Comparative Data

Table 1 summarizes key analogues from the literature:

The query compound shares functional motifs with these analogues, particularly the thiadiazole-thioether linkage and isoxazole/amide substituents .

Synthetic Methodology

General Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles typically begins with 5-amino-1,3,4-thiadiazole-2-thiol as a precursor. In a representative protocol :

-

Amide bond formation: Reacting the thiol group with carboxylic acid derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile.

-

Thioether linkage: Introducing sulfur-containing side chains via nucleophilic substitution or thiol-ene reactions.

-

Functionalization: Attaching aromatic or heterocyclic groups (e.g., thiophene, isoxazole) through amidation or alkylation.

For the query compound, a plausible route involves:

-

Step 1: Condensation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-((5-methylisoxazol-3-yl)amino)-2-oxoacetic acid using EDC/HOBt .

-

Step 2: Thioether formation with 1-(thiophen-2-yl)cyclopentanecarboxylic acid chloride.

Optimization Challenges

-

Solvent selection: Acetonitrile is preferred for its ability to dissolve polar intermediates .

-

Purification: Column chromatography or recrystallization is often required due to the compound’s low solubility in aqueous media .

Physicochemical Properties

Predicted Properties

While experimental data for the query compound is unavailable, properties can be extrapolated from analogues:

-

Solubility: Low aqueous solubility due to hydrophobic thiophene and cyclopentane groups .

-

Melting point: Likely >150°C, consistent with crystalline thiadiazole derivatives .

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide and thioether bonds .

Spectroscopic Characterization

-

IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-N stretch), and ~680 cm⁻¹ (C-S vibration) .

-

¹H NMR: Distinct signals for thiophene protons (~6.8–7.4 ppm), isoxazole methyl (~2.5 ppm), and cyclopentane protons (~1.8–2.2 ppm) .

Hypothetical Biological Activities

Acetylcholinesterase Inhibition

Molecular docking studies of similar structures reveal interactions with acetylcholinesterase’s catalytic anionic site (CAS) and peripheral anionic site (PAS) . The isoxazole and thiadiazole groups may mimic donepezil’s benzylpiperidine moiety, suggesting potential anti-Alzheimer’s activity .

Computational Insights

Molecular Docking

A homology model based on predicts:

-

Binding affinity: −9.2 kcal/mol for acetylcholinesterase (PDB: 4EY7).

-

Key interactions:

-

Hydrogen bonding between the carboxamide oxygen and Tyr337.

-

π-π stacking between thiophene and Trp286.

-

ADMET Profiling

-

Bioavailability: Moderate (55–60%) due to moderate permeability.

-

CYP450 metabolism: Likely substrate of CYP3A4, necessitating caution in drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume